4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine
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Overview
Description
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a morpholine ring, and a dimethylphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethylbenzoyl chloride reacts with the triazole ring.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3).
Coupling of the Triazole and Morpholine Rings: The final step involves coupling the triazole ring with the morpholine ring through a carbonyl linkage, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the click reaction and automated systems for the coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of the dimethylphenyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The dimethylphenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and stability. This makes it particularly useful in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-3-4-13(9-12(11)2)19-10-14(16-17-19)15(20)18-5-7-21-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYLPDJTZDUAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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